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Abstract
Lirinidine, an alkaloid with recognized antioxidant and anticancer properties, presents a

promising scaffold for further investigation in drug discovery and development. This technical

guide provides a consolidated overview of the available spectroscopic data for Lirinidine,

including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside

general experimental protocols for acquiring such data. While specific, experimentally

determined quantitative data for Lirinidine remains largely accessible through specialized

literature, this document serves as a foundational resource, outlining the expected data formats

and methodologies for its characterization. Furthermore, a generalized workflow for the

isolation and characterization of natural products like Lirinidine is presented.

Spectroscopic Data of Lirinidine
A comprehensive understanding of a molecule's structure is paramount for its development as

a therapeutic agent. Spectroscopic techniques such as NMR and Mass Spectrometry provide

detailed insights into the chemical structure and connectivity of atoms.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge

ratio (m/z) of ions. This information is critical for determining the molecular weight and
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elemental composition of a compound. The exact mass of Lirinidine has been reported,

providing a key piece of information for its identification.

Table 1: Mass Spectrometry Data for Lirinidine

Parameter Value Reference

Molecular Formula C₁₈H₁₉NO₂ [1]

Molecular Weight 281.35 g/mol [1]

Exact Mass 281.141579 g/mol [1]

Note: Detailed fragmentation data for Lirinidine is not readily available in the public domain

and would typically be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic

molecules, providing information about the chemical environment of individual atoms. Both ¹H

and ¹³C NMR are crucial for the structural assignment of Lirinidine.

¹³C NMR spectroscopy provides information on the different carbon environments within a

molecule. The chemical shifts are indicative of the functional groups and the electronic

environment of each carbon atom. The ¹³C NMR spectrum of Lirinidine has been recorded in

Dimethyl Sulfoxide (DMSO).[1]

Table 2: ¹³C NMR Chemical Shifts for Lirinidine

Atom No. Chemical Shift (ppm)

Data not available in search results.
Refer to Heterocycles 20, 863 (1983) for

experimental data.

This table is a placeholder to illustrate the required data presentation format.

¹H NMR spectroscopy provides detailed information about the proton environments in a

molecule, including their chemical shifts, integration (number of protons), and multiplicity
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(splitting pattern), which reveals neighboring proton interactions through coupling constants (J).

Table 3: ¹H NMR Spectroscopic Data for Lirinidine

Atom No.
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

Data not

available in

search results.

Specific

experimental

data for Lirinidine

is not publicly

available.

This table is a placeholder to illustrate the required data presentation format.

Experimental Protocols
The following sections outline generalized experimental protocols for obtaining the

spectroscopic data presented above. These protocols are based on standard laboratory

practices and may require optimization based on the specific instrumentation and sample

characteristics.

Mass Spectrometry
Sample Preparation: A dilute solution of the purified Lirinidine sample is prepared in a

suitable volatile solvent such as methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, is typically used.

Ionization: Electrospray ionization (ESI) is a common method for generating ions of polar

molecules like alkaloids.

Data Acquisition:

Full Scan MS: The instrument is operated in full scan mode to detect the molecular ion

peak ([M+H]⁺ or [M+Na]⁺) and determine the exact mass.
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Tandem MS (MS/MS): To obtain fragmentation data, the molecular ion is isolated and

subjected to collision-induced dissociation (CID). The resulting fragment ions are then

detected, providing structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified Lirinidine sample is dissolved in

a deuterated solvent (e.g., DMSO-d₆, CDCl₃). A small amount of a reference standard, such

as tetramethylsilane (TMS), may be added.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire

the spectra.

¹³C NMR Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. Key

parameters to optimize include the spectral width, acquisition time, and relaxation delay.

¹H NMR Acquisition: A standard ¹H NMR experiment is performed. Important parameters

include the spectral width, number of scans, and relaxation delay. For complex spectra, two-

dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC

(Heteronuclear Single Quantum Coherence) can be employed to aid in the assignment of

proton and carbon signals.

Workflow for Natural Product Characterization
The process of identifying and characterizing a novel compound from a natural source like

Lirinidine follows a systematic workflow. This involves extraction, isolation, and structural

elucidation using various analytical techniques.
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Extraction & Isolation

Structural Elucidation & Activity Screening

Plant Material (e.g., Liriodendron tulipifera leaves)

Solvent Extraction

Crude Extract

Chromatographic Fractionation

Pure Lirinidine

Mass Spectrometry (MS) NMR Spectroscopy (¹H, ¹³C)

Structure Determination

Biological Activity Screening (e.g., Antioxidant, Anticancer)

Click to download full resolution via product page

Caption: A generalized workflow for the isolation and characterization of Lirinidine.
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Biological Activity and Signaling Pathways
Lirinidine has been reported to possess both antioxidant and anticancer activities.[2]

Antioxidant Activity: In vitro studies have shown that Lirinidine exhibits moderate ferric

reducing power and minor radical scavenging activity.[2] The precise signaling pathways

through which Lirinidine exerts its antioxidant effects are not yet fully elucidated. However,

many natural antioxidants are known to modulate pathways such as the Nrf2-Keap1

pathway, which upregulates the expression of antioxidant enzymes.

Anticancer Activity: The anticancer properties of Lirinidine have been noted, but the specific

mechanisms of action and the signaling pathways involved require further investigation.[2]

Common anticancer mechanisms for natural products include the induction of apoptosis, cell

cycle arrest, and inhibition of metastasis.

Due to the lack of specific information on Lirinidine's signaling pathways, a diagrammatic

representation is not provided at this time. Further research is needed to delineate the

molecular targets and signaling cascades modulated by this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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